molecular formula C13H10N2O4 B562526 Thalidomide-d4 CAS No. 1219177-18-0

Thalidomide-d4

Cat. No.: B562526
CAS No.: 1219177-18-0
M. Wt: 262.257
InChI Key: UEJJHQNACJXSKW-RHQRLBAQSA-N
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Description

Thalidomide-d4 is a deuterated form of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic, particularly for treating morning sickness in pregnant women. it was later discovered to cause severe birth defects. Despite its tragic history, thalidomide has found new applications in treating various medical conditions, including multiple myeloma and leprosy. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of thalidomide.

Mechanism of Action

Target of Action

Thalidomide-d4 primarily targets a protein called Cereblon (CRBN) . CRBN is a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex . This protein plays a crucial role in various biological processes, including limb outgrowth and the expression of fibroblast growth factor 8a (Fgf8a), a key factor in embryonic development .

Mode of Action

This compound interacts with its target, Cereblon, by binding to it . This binding induces the recruitment of non-native substrates to the CRL4-CRBN complex, leading to their subsequent degradation . This process is believed to be a key mechanism behind the drug’s effects.

Biochemical Pathways

The binding of this compound to Cereblon affects several biochemical pathways. It has been found to suppress pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis, which is predicted to indirectly downregulate angiogenesis . This compound also downregulates the paracrine production of VEGF and IL-6 by both bone marrow stroma and multiple myeloma cells .

Pharmacokinetics

The pharmacokinetics of this compound, like its parent compound Thalidomide, involves absorption, distribution, metabolism, and excretion (ADME). Thalidomide is known to interconvert between its ®- and (S)-enantiomers, with protein binding of 55% and 65%, respectively . .

Result of Action

The molecular and cellular effects of this compound action are significant. It activates neutral sphingomyelinase to generate ceramide in human umbilical vein endothelial cells, resulting in both decreased cell growth and reduced expression of the VEGF receptors . This leads to a reduction in endothelial cell migration, which is correlated with the downregulation of AKT phosphorylation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the teratogenic effects of Thalidomide occur in multiple tissues in the developing fetus and vary in phenotype, making it difficult to clarify this issue . The embryonic period or critical period is when most organ systems form, whereas the fetal period, week eight to birth, involves the growth and modeling of the organ systems . During the window of susceptibility, teratogens such as this compound can severely damage critical milestones of embryonic development .

Biochemical Analysis

Biochemical Properties

Thalidomide-d4, like Thalidomide, inhibits cereblon (CRBN), a part of the cullin-4 E3 ubiquitin ligase complex CUL4-RBX1-DDB1, with a Kd of 250 nM . It has immunomodulatory, anti-inflammatory, and anti-angiogenic cancer properties . This compound interacts with various enzymes, proteins, and other biomolecules, altering their function and leading to its therapeutic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to CRBN, inhibiting its ubiquitin ligase activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. Studies have shown a significant increase in hemoglobin levels over time in patients treated with Thalidomide . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Thalidomide have shown that only the (S)-enantiomer is teratogenic, while the ®-enantiomer is not, despite the ready in vivo racemization .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thalidomide involves the formation of two imide rings. One common method starts with the reaction of phthalic anhydride with glutamic acid to form N-phthaloylglutamic acid. This intermediate is then cyclized to form thalidomide under high-temperature conditions. For the deuterated version, deuterium is introduced at specific positions in the molecule, typically by using deuterated reagents or solvents during the synthesis .

Industrial Production Methods

Industrial production of thalidomide involves similar synthetic routes but on a larger scale The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards

Chemical Reactions Analysis

Types of Reactions

Thalidomide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of thalidomide occurs under physiological conditions, leading to the formation of multiple metabolites. Oxidation reactions can occur in the presence of reactive oxygen species, while reduction reactions are less common but can be induced under specific conditions .

Common Reagents and Conditions

    Hydrolysis: Typically occurs in aqueous solutions at physiological pH.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

    Reduction: Requires reducing agents such as sodium borohydride.

Major Products

The major products of thalidomide reactions include various hydrolyzed and oxidized metabolites. These metabolites can have different biological activities and are often studied to understand the pharmacological effects of thalidomide .

Scientific Research Applications

Thalidomide-d4 is used extensively in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of thalidomide. Its deuterated form allows for more precise tracking in biological systems using techniques like mass spectrometry. Research applications include:

Biological Activity

Thalidomide-d4, a deuterium-labeled derivative of thalidomide, has garnered attention for its unique biological activities and mechanisms of action. Originally marketed as a sedative, thalidomide is now recognized for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties, particularly in the treatment of multiple myeloma and other conditions. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound exerts its biological effects primarily through its interaction with cereblon (CRBN), a component of the cullin-4 E3 ubiquitin ligase complex. The binding affinity of this compound to CRBN is approximately 250 nM . This interaction leads to the recruitment and degradation of specific transcription factors, which are crucial for various cellular processes.

  • CRBN Interaction : this compound binds to CRBN, facilitating the degradation of neosubstrates involved in immune regulation and tumor growth .
  • Cytokine Modulation : It selectively inhibits the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in inflammatory responses .
  • Anti-Angiogenic Properties : this compound has been shown to inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways .

Biological Activities

This compound exhibits several key biological activities:

  • Immunomodulation : It enhances T cell proliferation, particularly in CD8+ T cells, while modulating cytokine profiles towards a Th2 response .
  • Anti-Inflammatory Effects : The compound reduces inflammatory cytokine levels and inhibits nuclear factor kappa B (NF-κB) activity, contributing to its anti-inflammatory properties .
  • Anti-Cancer Effects : this compound demonstrates significant anti-tumor activity in multiple myeloma by inhibiting cell adhesion and promoting apoptosis in malignant plasma cells .

Case Studies

Several clinical studies have evaluated the efficacy and safety of this compound in various conditions:

  • Multiple Myeloma : In clinical trials comparing conventional treatments with thalidomide-based regimens, patients receiving thalidomide showed improved survival rates and reduced tumor burden. Genetic studies indicated that specific single nucleotide polymorphisms (SNPs) were associated with thalidomide-mediated venous thrombotic events, highlighting the importance of genetic factors in treatment outcomes .
  • Leprosy : this compound has been used effectively to treat erythema nodosum leprosum (ENL), a painful complication of leprosy. Studies reported significant reductions in symptoms among patients treated with thalidomide-based therapies .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • A study demonstrated that thalidomide promotes the degradation of SALL4, a transcription factor linked to limb development. This mechanism is crucial for understanding the teratogenic effects associated with thalidomide .
  • Investigations into the pharmacokinetics of thalidomide indicate that its metabolism can vary significantly between species, influencing its therapeutic effects and side effects .

Summary Table of Biological Activities

Activity TypeDescription
ImmunomodulationEnhances CD8+ T cell proliferation; modulates cytokine profiles
Anti-inflammatoryInhibits TNF-α and IL-6 production; reduces NF-κB activity
Anti-cancerInduces apoptosis in myeloma cells; inhibits cell adhesion
Anti-angiogenicInhibits VEGF signaling; reduces neovascularization

Properties

IUPAC Name

4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJJHQNACJXSKW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662207
Record name 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219177-18-0
Record name 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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